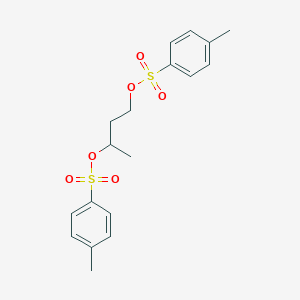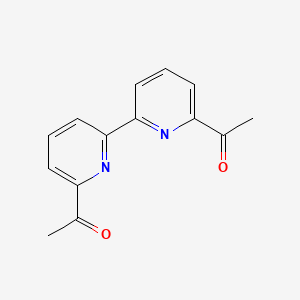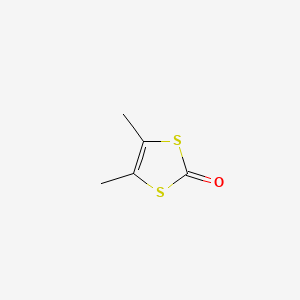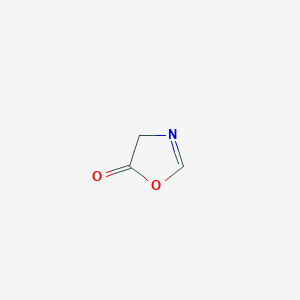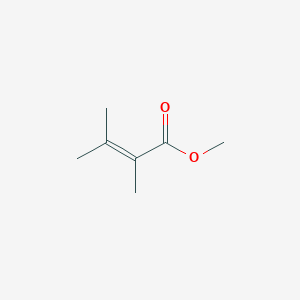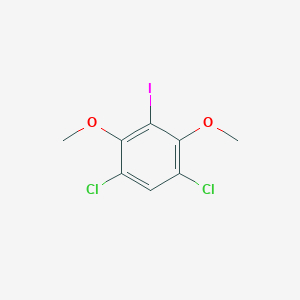![molecular formula C11H12FNO B3053046 2-Pentanone, 4-[(4-fluorophenyl)imino]- CAS No. 50519-23-8](/img/structure/B3053046.png)
2-Pentanone, 4-[(4-fluorophenyl)imino]-
Übersicht
Beschreibung
2-Pentanone, 4-[(4-fluorophenyl)imino]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Fluoroacetophenone imine or 4-FAPI.
Wirkmechanismus
The mechanism of action of 2-Pentanone, 4-[(4-fluorophenyl)imino]- involves the inhibition of FAP. FAP is a transmembrane serine protease that is overexpressed in cancer cells. This protein plays a crucial role in the growth and metastasis of cancer cells. Inhibition of FAP leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pentanone, 4-[(4-fluorophenyl)imino]- are still under investigation. However, studies have shown that this compound has a low toxicity profile and is well-tolerated by the body. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-Pentanone, 4-[(4-fluorophenyl)imino]- is its selectivity towards cancer cells. This selectivity reduces the risk of toxicity and side effects associated with traditional cancer treatments. Additionally, this compound has a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-Pentanone, 4-[(4-fluorophenyl)imino]-. One of the most significant directions is the development of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the structure of this compound can lead to the development of more potent and selective FAP inhibitors.
Conclusion:
In conclusion, 2-Pentanone, 4-[(4-fluorophenyl)imino]- is a promising compound with potential applications in various fields of scientific research. Its selectivity towards cancer cells and low toxicity profile make it a safe and effective option for use in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent in cancer treatment.
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-[(4-fluorophenyl)imino]- has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can selectively target cancer cells and inhibit their growth. This selectivity is due to the overexpression of fibroblast activation protein (FAP) in cancer cells. FAP is a protein that is overexpressed in various types of cancer, including breast, lung, colon, and pancreatic cancer.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)iminopentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVAEBIUZCTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567430 | |
| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 4-[(4-fluorophenyl)imino]- | |
CAS RN |
50519-23-8 | |
| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




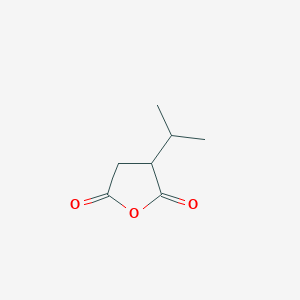
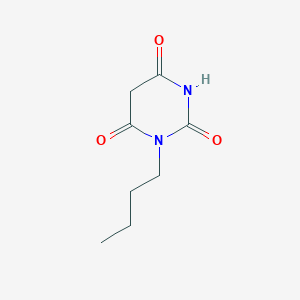
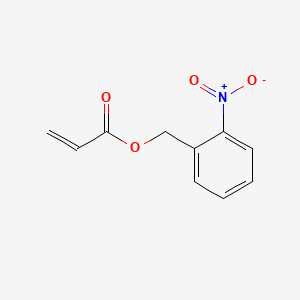

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)
